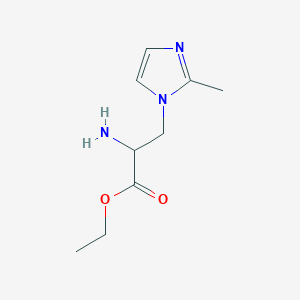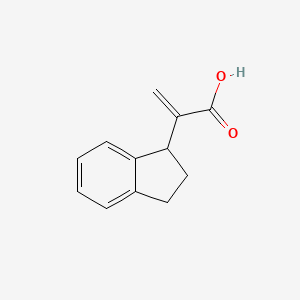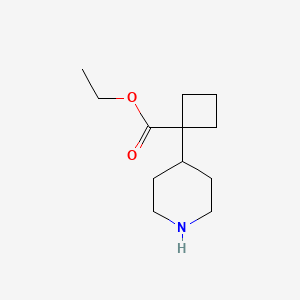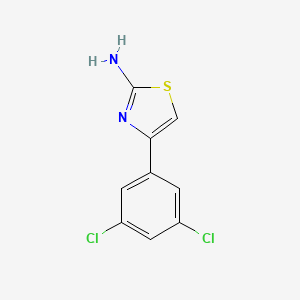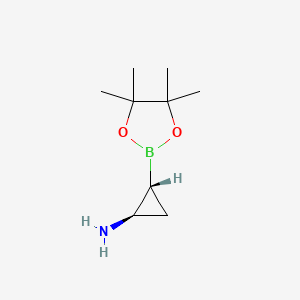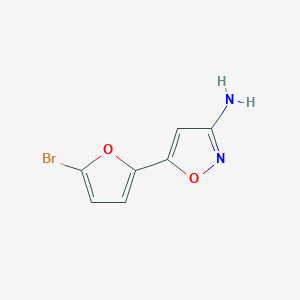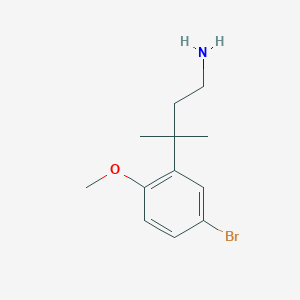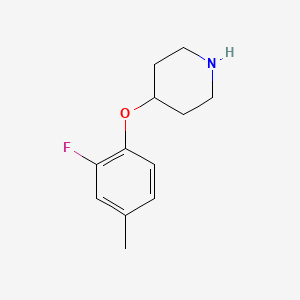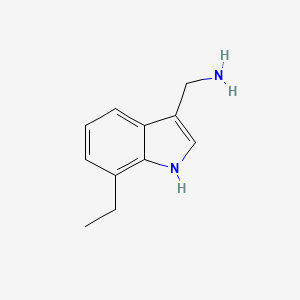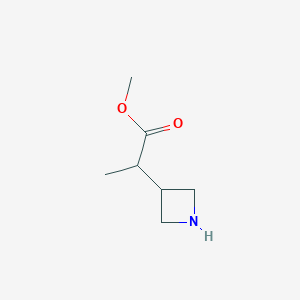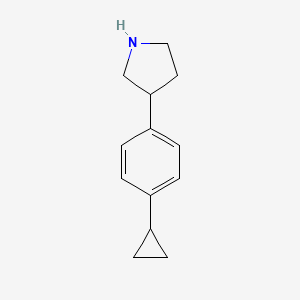
3-(4-Cyclopropylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Cyclopropylphenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 4-cyclopropylphenyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities . The addition of a cyclopropylphenyl group enhances its chemical properties, making it a compound of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyclopropylphenyl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of primary amines with diols, catalyzed by iridium complexes . Another method includes the use of 1,3-dipolar cycloaddition reactions between nitrones and olefins . These reactions typically require mild conditions and provide good yields.
Industrial Production Methods: Industrial production often utilizes gas-phase catalytic methods. For instance, tetrahydrofuran and ammonia can be used as raw materials under high-temperature conditions with solid acid catalysts to produce pyrrolidine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Cyclopropylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Cyclopropylphenyl)pyrrolidine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(4-Cyclopropylphenyl)pyrrolidine involves its interaction with specific molecular targets. It can bind to enantioselective proteins, influencing their activity and leading to various biological effects . The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Pyrrolizidine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrrole: A five-membered aromatic ring with nitrogen, used in medicinal chemistry.
Cyclopropylphenyl derivatives: Compounds with a cyclopropylphenyl group, known for their unique chemical properties.
Uniqueness: 3-(4-Cyclopropylphenyl)pyrrolidine stands out due to its combination of a pyrrolidine ring and a cyclopropylphenyl group, which enhances its chemical stability and biological activity .
Eigenschaften
Molekularformel |
C13H17N |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
3-(4-cyclopropylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H17N/c1-2-10(1)11-3-5-12(6-4-11)13-7-8-14-9-13/h3-6,10,13-14H,1-2,7-9H2 |
InChI-Schlüssel |
ARESOPXQUQRKRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC=C(C=C2)C3CCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)
